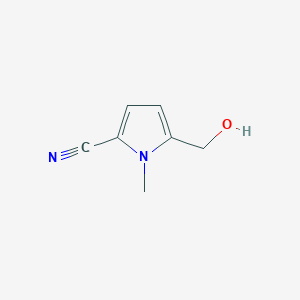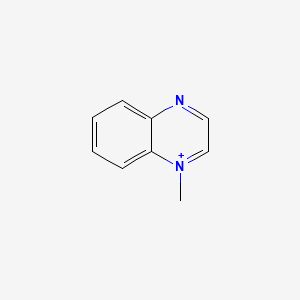
1-Methylquinoxalin-1-ium iodide
Vue d'ensemble
Description
1-Methylquinoxalin-1-ium is a heterocyclic organic compound that belongs to the quinoxaline family. It has a molecular formula of C9H9N2 and an average mass of 145.181 Da .
Synthesis Analysis
The synthesis of quinoxaline derivatives, such as 1-Methylquinoxalin-1-ium, often involves the alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate, which results in a mixture of O-alkylated and N-alkylated 3-methylquinoxaline . Hydrazide derivatives are then produced by reacting the O-alkylated and N-alkylated 3-methylquinoxaline with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of 1-Methylquinoxalin-1-ium is characterized by a molecular formula of C9H9N2 . The average mass of the molecule is 145.181 Da, and the monoisotopic mass is 145.076019 Da .Physical And Chemical Properties Analysis
1-Methylquinoxalin-1-ium has a molecular formula of C9H9N2 . Its average mass is 145.181 Da, and its monoisotopic mass is 145.076019 Da .Applications De Recherche Scientifique
Experimental and Theoretical Investigations
- A study on 1-ethyl-3-methylquinoxaline-2-thione, which is related to 1-Methylquinoxalin-1-ium, highlights its biological activity potential. X-ray diffraction and UV-visible absorption spectroscopy, along with DFT calculations, were used to investigate this compound for biomedical applications. The results emphasize the importance of understanding the charge transfer within the molecule for its effective use in the biomedical field (Benallal et al., 2020).
Supramolecular Hydrogel Formation
- Research involving methylglyoxal (MGO) and its reaction with specific precursors to form amphiphilic methylquinoxaline derivatives demonstrates the potential of these compounds in forming supramolecular hydrogels. These hydrogels could have significant applications in biomedical fields, especially in the removal of MGO in vitro (Liu, Luo, & Liang, 2016).
Antitubercular Properties
- A compound related to 1-Methylquinoxalin-1-ium, E-2-[3-(3,4-dichlorophenyl)-1-oxo-2-propenyl]-3-methylquinoxaline-1,4-dioxide, shows significant antitubercular potencies. This molecule also affects respiration in rat liver mitochondria, providing insights into its mechanism of action against tuberculosis (Das et al., 2010).
Fluorimetric Assay of Methylglyoxal
- The use of quinoxaline derivatives in the fluorimetric assay of methylglyoxal, a significant biomolecule, highlights the potential of these compounds in biological assays and diagnostics (McLellan & Thornalley, 1992).
Non-Toxic Mitochondrial Probe
- A study on a yellow emission probe, 1-methyl-4-(6-morpholino-1, 3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl) pyridin-1-ium iodide, which can specifically stain mitochondria, reveals its non-toxic, photostable properties and high sensitivity to mitochondrial membrane potential and viscosity changes. This probe is significant for real-time monitoring of mitochondria in physiological and pathological processes (Chen et al., 2018).
Corrosion Inhibition
- The compound 6-methylquinoxalin-2(1H)-one, a relative of 1-Methylquinoxalin-1-ium, has been shown to have good inhibiting properties for steel corrosion in an acidic medium, suggesting its potential as a corrosion inhibitor (Forsal et al., 2010).
Nonlinear Optical Properties
- The nonlinear optical properties of quinoxalin derivatives have been investigated, indicating their potential applications in future optical devices. This highlights the versatility of quinoxalin compounds in the field of optics and laser technology (Zidan, Arfan, & Allahham, 2016).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 1-Methylquinoxalin-1-ium is NAD(P)H, a crucial coenzyme in various biological processes . The compound interacts with NAD(P)H, leading to changes in fluorescence intensity, which can be used to monitor NAD(P)H dynamics in living systems .
Mode of Action
1-Methylquinoxalin-1-ium interacts with its target, NAD(P)H, through a process that involves near-infrared fluorescence . In the presence of NADH, solutions of 1-Methylquinoxalin-1-ium exhibit near-infrared fluorescence at specific wavelengths . This interaction leads to changes in the fluorescence intensity, which can be used as a measure of NAD(P)H levels .
Biochemical Pathways
The interaction of 1-Methylquinoxalin-1-ium with NAD(P)H affects the biochemical pathways associated with this coenzyme . NAD(P)H plays a vital role in various biochemical pathways, including those involved in energy metabolism and the oxidative stress response. Changes in NAD(P)H levels can therefore have significant downstream effects on these pathways .
Pharmacokinetics
The compound’s ability to interact with nad(p)h and induce changes in fluorescence intensity suggests that it may have good bioavailability .
Result of Action
The action of 1-Methylquinoxalin-1-ium results in changes in the fluorescence intensity of NAD(P)H . These changes can be used to monitor NAD(P)H dynamics in living systems, providing valuable information about the status of biochemical pathways associated with this coenzyme .
Analyse Biochimique
Biochemical Properties
It is known that the compound can undergo direct C3-functionalization via C–H bond activation . This process has attracted considerable attention due to its potential diverse biological activities and chemical properties .
Molecular Mechanism
It is known that the compound can undergo direct C3-functionalization via C–H bond activation . This process could potentially lead to various biochemical reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and others .
Temporal Effects in Laboratory Settings
It has been reported that the compound exhibits near-infrared fluorescence in the presence of NADH .
Propriétés
IUPAC Name |
1-methylquinoxalin-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N2.HI/c1-11-7-6-10-8-4-2-3-5-9(8)11;/h2-7H,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETAJGFQEVXMLG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=NC2=CC=CC=C21.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942784 | |
| Record name | 1-Methylquinoxalin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20595-03-3 | |
| Record name | NSC34643 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methylquinoxalin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



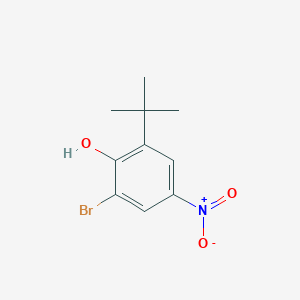

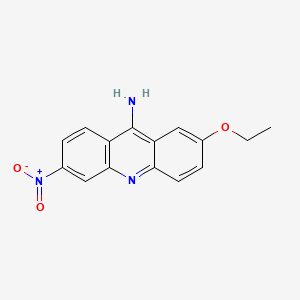
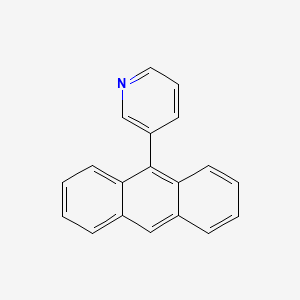

![7-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3049351.png)


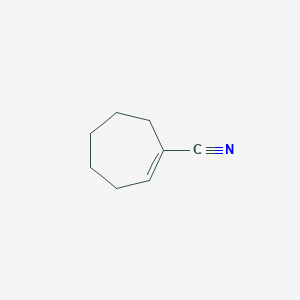

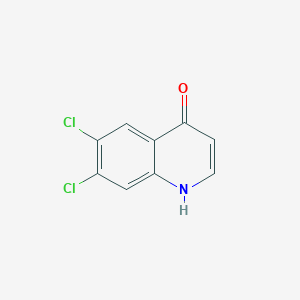
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-](/img/structure/B3049364.png)

